molecular formula C14H14ClNO2S B5008119 4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide

4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide

Cat. No.: B5008119
M. Wt: 295.8 g/mol
InChI Key: CYPNVXBHMJXMTK-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide is an organic compound that features a benzamide core substituted with a chloro group at the 4-position and a furan-2-ylmethylsulfanyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide typically involves the following steps:

    Starting Materials: 4-chlorobenzoyl chloride, 2-(furan-2-ylmethylsulfanyl)ethylamine.

    Reaction: The reaction between 4-chlorobenzoyl chloride and 2-(furan-2-ylmethylsulfanyl)ethylamine is carried out in the presence of a base such as triethylamine. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming the corresponding benzamide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 4-hydroxy-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The chloro and furan-2-ylmethylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(furan-2-ylmethyl)benzamide: Lacks the ethylsulfanyl group, which may affect its reactivity and biological activity.

    4-chloro-N-(tetrahydro-furan-2-ylmethyl)benzamide: Contains a tetrahydrofuran ring instead of a furan ring, which can influence its chemical properties and interactions.

    2,4-dichloro-N-furan-2-ylmethylbenzamide: Has an additional chloro group, potentially altering its reactivity and biological effects.

Uniqueness

4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide is unique due to the presence of both the chloro and furan-2-ylmethylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enable diverse interactions and reactivity, making the compound valuable for various applications.

Properties

IUPAC Name

4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-12-5-3-11(4-6-12)14(17)16-7-9-19-10-13-2-1-8-18-13/h1-6,8H,7,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPNVXBHMJXMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCCNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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